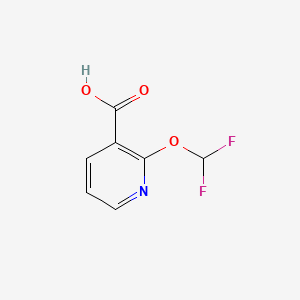

2-(Difluoromethoxy)nicotinic acid

Descripción

Propiedades

IUPAC Name |

2-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFYNJWXMFHBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-59-5 | |

| Record name | 2-(difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Substitution of Halogenated Precursors

A widely employed strategy involves the substitution of a halogen atom (e.g., chlorine or bromine) at the 2-position of nicotinic acid derivatives with a difluoromethoxy group. This method typically requires a halogenated precursor, such as 2-chloronicotinic acid, which undergoes nucleophilic displacement using a difluoromethoxide source.

Reaction Mechanism :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing carboxylic acid group at the 3-position activates the aromatic ring for substitution. Difluoromethoxide ions (generated in situ from difluoromethyl ether or hexafluoropropylene oxide) attack the electrophilic carbon at the 2-position, displacing the halogen.

Example Protocol :

-

Substrate Preparation : 2-Chloronicotinic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

-

Difluoromethoxide Generation : Sodium hydride (1.2 equiv) is added to the solution under nitrogen, followed by slow addition of difluoromethyl ether (1.5 equiv) at 0°C.

-

Reaction Conditions : The mixture is heated to 80°C for 12 hours, cooled, and quenched with ice water.

-

Isolation : The product is extracted with ethyl acetate, purified via recrystallization, and characterized by NMR and HPLC.

Yield Optimization :

-

Solvent Effects : Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance reaction rates due to improved solubility of ionic intermediates.

-

Temperature Control : Elevated temperatures (80–100°C) are critical for overcoming aromatic ring deactivation by the carboxylic acid group.

Direct Functionalization via Coupling Reactions

Alternative approaches employ transition-metal-catalyzed coupling reactions to introduce the difluoromethoxy group. Palladium or copper catalysts facilitate cross-coupling between nicotinic acid derivatives and difluoromethylating agents.

Protocol Using Ullmann-Type Coupling :

-

Substrate : Methyl 2-bromonicotinate (1.0 equiv) is reacted with sodium difluoromethoxide (1.3 equiv) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%).

-

Conditions : The reaction proceeds in toluene at 110°C for 24 hours.

-

Hydrolysis : The ester intermediate is hydrolyzed with aqueous NaOH to yield this compound.

Key Considerations :

-

Catalyst Loading : Copper catalysts are preferred due to their efficiency in mediating C–O bond formation under mild conditions.

-

Protecting Groups : Temporary esterification of the carboxylic acid prevents side reactions during coupling.

Solvent and Temperature Optimization

Solvent Selection

The choice of solvent profoundly impacts reaction efficiency and regioselectivity. Data from analogous syntheses (Table 1) highlight the superiority of pyridine derivatives in facilitating high yields.

Table 1: Solvent Effects on Isomer Ratios in Related Nicotinic Acid Syntheses

| Solvent | Isomer Ratio (Desired/Undesired) | Yield (%) |

|---|---|---|

| Acetonitrile | 3.1:1 | 62 |

| Dimethylformamide | 6.3:1 | 78 |

| 4-Picoline | 19.0:1 | 89 |

| Quinoline | 15.7:1 | 85 |

Interpretation :

-

4-Picoline : Enhances nucleophilicity of the difluoromethoxide ion through coordination with nitrogen lone pairs, increasing reaction rates and selectivity.

-

Quinoline : Similar effects observed, though higher viscosity may limit mass transfer.

Temperature Profiles

Optimal reaction temperatures range from 80°C to 110°C, balancing kinetic activation with thermal stability of intermediates. Lower temperatures (e.g., 50°C) result in incomplete conversion, while exceeding 120°C promotes decomposition.

Post-Reaction Processing and Purification

Acid-Base Extraction

Crude reaction mixtures are typically subjected to acid-base extraction to isolate the product:

Chromatographic Methods

For small-scale syntheses, column chromatography (silica gel, eluent: hexane/ethyl acetate) effectively removes unreacted starting materials and byproducts.

Scalability and Industrial Considerations

Large-Scale Synthesis

Industrial production emphasizes cost efficiency and safety:

-

Continuous Flow Systems : Minimize exposure to hazardous intermediates.

-

Solvent Recycling : 4-Picoline and DMF are recovered via distillation for reuse.

-

Catalyst Recovery : Copper catalysts are precipitated and regenerated for multiple cycles.

Análisis De Reacciones Químicas

2-(Difluoromethoxy)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as palladium on carbon. .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Lipid Modulation

Research indicates that nicotinic acid and its derivatives can significantly alter lipid profiles, making them candidates for managing dyslipidemia. Specifically, nicotinic acid is known to lower low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels . The mechanism involves the activation of G protein-coupled receptors that modulate lipid metabolism.

2. Cardiovascular Health

Clinical studies have shown that nicotinic acid can reduce the progression of atherosclerosis and lower the risk of cardiovascular events when used alongside other lipid-lowering therapies . The potential of 2-(Difluoromethoxy)nicotinic acid in this context may be explored due to its structural similarities with nicotinic acid.

3. Treatment of Hyperphosphatemia

A meta-analysis demonstrated that nicotinic acid and its analogs could effectively reduce serum phosphorus levels in dialysis patients, indicating potential applications in managing hyperphosphatemia . This effect is particularly relevant for patients with chronic kidney disease, where phosphate control is crucial.

Neuropsychiatric Applications

1. Mood Stabilization

There are anecdotal reports suggesting that nicotinic acid can stabilize mood in patients with bipolar disorder. A case study highlighted a patient who experienced significant mood improvement after the introduction of extended-release nicotinic acid, leading to reduced anxiety and depressive symptoms . This suggests that this compound may also possess similar mood-stabilizing properties worth investigating.

Synthesis and Chemical Properties

The synthesis of this compound involves the introduction of difluoromethoxy groups into the nicotinic acid structure. This modification may enhance its pharmacokinetic properties, including absorption and bioavailability, compared to traditional nicotinic acid .

Case Studies

- Hyperlipidemia Management

- Bipolar Disorder Treatment

Mecanismo De Acción

The mechanism of action of 2-(difluoromethoxy)nicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The pathways involved include the inhibition of nicotinic acid receptors and the modulation of metabolic pathways related to lipid metabolism .

Comparación Con Compuestos Similares

2-(Trifluoromethoxy)isonicotinic Acid

- Structure : Features a trifluoromethoxy (-OCF₃) group at the 2-position of the isonicotinic acid scaffold (pyridine-4-carboxylic acid).

- Key Data: CAS 1221171-98-7; molecular formula C₇H₄F₃NO₃; molecular weight 207.11 .

- Comparison : The trifluoromethoxy group increases electronegativity and lipophilicity compared to the difluoromethoxy analog. However, the isonicotinic acid scaffold (4-carboxylic acid) differs in substitution position from nicotinic acid (3-carboxylic acid), altering receptor binding profiles .

6-(Trifluoromethoxy)nicotinic Acid

5-Fluoro-2-methoxynicotinic Acid

- Structure : Methoxy (-OCH₃) and fluorine substituents at the 2- and 5-positions, respectively.

- Key Data: CAS 393-53-3; molecular formula C₇H₆FNO₃; molecular weight 171.12 .

- The fluorine at position 5 may enhance bioavailability through improved membrane permeability .

2-Chloro-6-(difluoromethoxy)nicotinic Acid

- Structure : Combines chloro (-Cl) and difluoromethoxy groups at the 2- and 6-positions.

- Key Data: CAS 1805519-37-2; molecular formula C₇H₄ClF₂NO₃; molecular weight 223.56 .

- However, increased molecular weight may reduce solubility .

Actividad Biológica

2-(Difluoromethoxy)nicotinic acid, a derivative of nicotinic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique difluoromethoxy group that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.56 g/mol. Its structure includes a pyridine ring substituted with a difluoromethoxy group, which is believed to enhance its solubility and reactivity compared to other nicotinic acid derivatives.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in lipid metabolism and inflammation. The compound's interaction with the G-protein-coupled receptor GPR109A, which is known to mediate the effects of nicotinic acid on lipid profiles, has been a focal point in understanding its pharmacological potential .

Lipid Metabolism

Studies have shown that derivatives of nicotinic acid can modulate lipid profiles by increasing high-density lipoprotein (HDL) cholesterol levels while decreasing triglycerides (TG) and low-density lipoprotein (LDL) cholesterol levels. This effect is primarily attributed to the inhibition of diacylglycerol acyltransferase and enhanced degradation of apoprotein B in hepatocytes .

Anti-inflammatory Effects

Nicotinic acid derivatives, including this compound, have demonstrated anti-inflammatory properties. They may enhance the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ) in macrophages, which plays a crucial role in regulating inflammatory responses .

Case Studies and Experimental Findings

- Lipid Profile Modulation : In vitro studies using hepatocyte cell lines indicated that 2-(Difluoromethoxy)nicotinic acid significantly reduces TG synthesis at concentrations higher than those typically found in plasma. This suggests a potential for therapeutic use in dyslipidemia management.

- Receptor Interaction Studies : Binding assays have revealed that 2-(Difluoromethoxy)nicotinic acid exhibits affinity for GPR109A, akin to traditional nicotinic acid. This interaction could explain its lipid-modulating effects and warrants further exploration for drug development .

- Comparative Analysis : A comparative study involving various nicotinic acid derivatives highlighted that 2-(Difluoromethoxy)nicotinic acid possesses distinct biological activities due to its unique chemical structure. These differences could lead to variations in pharmacokinetics and efficacy.

Data Table: Comparison of Nicotinic Acid Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H6F2N2O3 | Contains difluoromethoxy group enhancing activity |

| 6-Chloro-2-(difluoromethoxy)nicotinic acid | C7H4ClF2N2O3 | Chlorine substitution affects reactivity |

| Nicotinic Acid | C6H5NO2 | Established lipid-modulating effects |

Future Directions

The unique properties of this compound suggest several avenues for future research:

- Drug Development : Investigating its potential as a therapeutic agent for treating dyslipidemia and inflammatory diseases.

- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its biological effects.

- Clinical Trials : Conducting studies to evaluate safety and efficacy in human populations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Difluoromethoxy)nicotinic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of fluorinated nicotinic acid derivatives often involves nucleophilic fluorination or substitution reactions. For example, fluorination of 1-arylbenziodoxolones using KF or AgF can introduce fluorine-containing groups (e.g., difluoromethoxy) into aromatic systems . Optimization includes controlling reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of fluorinating agents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like 6-(trifluoromethoxy) analogs .

Q. How can the purity of this compound be assessed using HPLC, and what chromatographic conditions are optimal?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/0.01 M phosphate buffer, pH 7) is effective. Detection at 220–260 nm helps track UV-active impurities. Method validation should include spike-and-recovery tests for related compounds (e.g., 3-(difluoromethoxy)phenylacetic acid) to ensure specificity . System suitability parameters (e.g., tailing factor <2, theoretical plates >2000) must be established to confirm column performance.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar compounds (e.g., 2-(Difluoromethoxy)phenylacetic acid), use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood to minimize inhalation risks. Storage should be in airtight containers at 2–8°C to prevent hydrolysis of the difluoromethoxy group. Waste disposal must follow protocols for halogenated organic compounds .

Advanced Research Questions

Q. How can researchers identify and quantify degradation products of this compound under accelerated stability testing conditions?

- Methodological Answer : Perform forced degradation studies (e.g., exposure to 40°C/75% RH for 4 weeks, UV light, or oxidative conditions with H₂O₂). Analyze samples using LC-MS/MS to identify degradation products (e.g., cleavage of the difluoromethoxy group yielding nicotinic acid derivatives). Quantify impurities via calibration curves using reference standards (e.g., 5-(difluoromethoxy)-benzimidazole analogs as markers) .

Q. What computational methods are effective in predicting the reactivity of the difluoromethoxy group in nicotinic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of the difluoromethoxy group on aromatic ring reactivity. Molecular docking studies may predict interactions with biological targets (e.g., cyclooxygenase enzymes, as seen in Flunixin analogs). Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies can mitigate interference from structural analogs during the spectroscopic characterization of this compound?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from analogs like 4-(trifluoromethyl)nicotinic acid. High-resolution mass spectrometry (HRMS) with ppm-level accuracy distinguishes molecular ions of closely related compounds (e.g., 3-(difluoromethoxy)phenylacetic acid vs. the target compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.